N-ethylmorpholine-4-carbothioamide
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Overview
Description
N-ethylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C7H14N2OS. It is a solid substance with a molecular weight of 174.26 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-ethylmorpholine-4-carbothioamide typically involves the reaction of morpholine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-ethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-ethylmorpholine-4-carbothioamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-ethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
N-ethylmorpholine-4-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of this compound is its ethyl group, which can influence its reactivity and interactions with molecular targets .
Similar Compounds
- N-acyl-morpholine-4-carbothioamides
- N-methylmorpholine-4-carbothioamide
- N-propylmorpholine-4-carbothioamide
Biological Activity
N-ethylmorpholine-4-carbothioamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and enzyme inhibition. This article explores the biological properties, structure-activity relationships, and research findings associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of thiosemicarbazones, which are known for their broad spectrum of biological activities. The general structure can be represented as follows:
1. Anticancer Activity
Thiosemicarbazones, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.
Case Study:
A study involving various thiosemicarbazone derivatives highlighted that modifications at the 4-N position significantly influenced biological activity. For instance, compounds with specific substituents showed enhanced potency against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a structure-activity relationship that warrants further investigation .
2. Enzyme Inhibition
This compound exhibits potent inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's.
Inhibition Data:
The following table summarizes the inhibitory effects of various thiosemicarbazone derivatives on AChE:
Compound | IC50 (μM) | % Inhibition |
---|---|---|
5a | 2.95 ± 0.24 | 3.32% |
5b | 0.12 ± 0.02 | 8.12% |
5c | 5.53 ± 0.11 | 1.33% |
5d | 0.55 ± 0.01 | 1.52% |
5e | 10.5 ± 0.16 | 1.88% |
Notably, compound 5b (with ethylmorpholine) exhibited the highest potency with an IC50 value of 0.12±0.02μM, significantly more effective than the standard drug galantamine (IC50 = 0.62±0.01μM) .
The mechanism by which this compound exerts its biological effects involves interaction with specific amino acid residues in target enzymes, as demonstrated through molecular docking studies . The competitive mode of inhibition observed suggests that these compounds can effectively bind to the active site of AChE, preventing substrate access and thereby enhancing their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological efficacy of thiosemicarbazones is closely linked to their structural features:
- Substituents at Position 4: The nature of substituents significantly influences both anticancer and enzyme inhibition activities.
- Morpholine Moiety: The presence of the ethylmorpholine group appears to enhance selectivity towards AChE over butyrylcholinesterase (BChE), indicating a potential pathway for drug development targeting neurodegenerative diseases .
Properties
IUPAC Name |
N-ethylmorpholine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-2-8-7(11)9-3-5-10-6-4-9/h2-6H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZARZDQEOBIGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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